molecular formula C12H13ClO2 B608100 Ethyl 2-(2-chlorobenzyl)acrylate CAS No. 866028-26-4

Ethyl 2-(2-chlorobenzyl)acrylate

Cat. No. B608100
M. Wt: 224.684
InChI Key: VTAOWWAFBSFWSG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorobenzyl)acrylate is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 . It is also known by the synonym INF39 .


Synthesis Analysis

The synthesis of Ethyl 2-(2-chlorobenzyl)acrylate involves a reaction with potassium carbonate in water at temperatures between 20 and 90°C . The reaction mixture is stirred for 6 hours at 90°C . After cooling to room temperature, the mixture is extracted with diethyl ether, and then the organic layer is washed with brine, dried over magnesium sulfate, and evaporated . The residue is purified by column chromatography on silica gel to afford the title compound .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-chlorobenzyl)acrylate includes 15 heavy atoms and 6 aromatic heavy atoms . The fraction Csp3 is 0.25 and it has 5 rotatable bonds .


Chemical Reactions Analysis

Ethyl 2-(2-chlorobenzyl)acrylate can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination of alkyl benzenes .


Physical And Chemical Properties Analysis

Ethyl 2-(2-chlorobenzyl)acrylate has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.83 . It is soluble, with a solubility of 0.0734 mg/ml or 0.000327 mol/l .

Scientific Research Applications

Versatile Synthon in Organic Chemistry

Ethyl-2-(2-chloroethyl)acrylate demonstrates versatility as an α-cyclopropylester cation synthon. Its efficient and selective reactions with various nucleophiles, such as carbon, nitrogen, sulfur, or phosphorus-centered ones, through Michael addition followed by intramolecular capture, enable the production of functionalized cyclopropane esters in high yields. This makes it a valuable tool in organic synthesis (Lachia et al., 2011).

Amphiphilic Copolymers Formation

Ethyl 2-(2-chlorobenzyl)acrylate is involved in the formation of amphiphilic copolymers, particularly in water via intramolecular hydrophobic interactions. The unfolding of these copolymers, triggered by cyclodextrin, offers potential applications in drug delivery systems, sensors, and controllable catalysis (Wang et al., 2018).

Radical Polymerization

It plays a role in the radical polymerization of various monomers, such as methyl methacrylate and butyl acrylate, leading to α,ω-difunctional telomers through a radical transfer reaction. This is significant for creating polymers with specific functional ends (Colombani & Chaumont, 1994).

Polymerization Kinetics

The study of polymerization kinetics of ethyl acrylate and 2-chloroethyl acrylate offers insights into the behavior of these monomers under different conditions, which is crucial for optimizing polymer production processes (Ina et al., 1972).

Multi-Responsive Polymeric Nanocarriers

Ethyl 2-(2-chlorobenzyl)acrylate contributes to the synthesis of polymeric nanocarriers that are responsive to UV, temperature, CO2, and pH. These carriers are used for controlled release of bioactive agents, highlighting their potential in biomedical applications (Wang et al., 2013).

Crystal Structure Analysis

The compound's involvement in the formation of crystals with unique properties, as seen in its interaction with other chemicals, provides valuable insights into the molecular structures and interactions important in materials science (Zhang et al., 2008).

Polymer Composition Analysis

Ethyl acrylate, a related compound, is used in copolymerization studies, providing essential data for determining polymer compositions and understanding the behavior of different monomer units, aiding in the design of specific polymer materials (Ivin et al., 1981).

Esterification Process Intensification

Ethyl 2-(2-chlorobenzyl)acrylate is instrumental in the esterification process to intensify the synthesis of certain esters, illustrating its role in improving industrial chemical processes (Wang et al., 2020).

Safety And Hazards

Ethyl 2-(2-chlorobenzyl)acrylate is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is suspected of causing cancer and is harmful if swallowed or in contact with skin .

Future Directions

Given its properties and potential applications, Ethyl 2-(2-chlorobenzyl)acrylate could be a subject of future research in the field of medicinal chemistry. Its role as an irreversible inhibitor of the NLRP3 inflammasome suggests potential applications in the treatment of diseases where the NLRP3 inflammasome is implicated .

properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAOWWAFBSFWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorobenzyl)acrylate

Synthesis routes and methods

Procedure details

To a stirred mixture of ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate (step 1, 14.6 g, 41.9 mmol) and 37% formaldehyde in water (20 mL) was added a solution of potassium carbonate (17.4 g) in water (80 mL) at the room temperature and the mixture was stirred for 6 h at 90° C. After cooling to room temperature, the mixture was extracted with diethyl ether (300 mL), and then the organic layer washed with brine (100 mL), dried over magnesium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (300 g) eluting with hexane/ethyl acetate (30/1) to afford 6.57 g (70%) of the title compound as a colorless oil:
Name
ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
70%

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